![molecular formula C11H15N3 B11799153 1-Cyclopropyl-2,3,4,5-tetrahydro-1H-pyrido[3,4-b][1,4]diazepine](/img/structure/B11799153.png)
1-Cyclopropyl-2,3,4,5-tetrahydro-1H-pyrido[3,4-b][1,4]diazepine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclopropyl-2,3,4,5-tetrahydro-1H-pyrido[3,4-b][1,4]diazepine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by its unique structure, which includes a cyclopropyl group attached to a tetrahydropyrido-diazepine core. The compound’s structural features contribute to its diverse chemical reactivity and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclopropyl-2,3,4,5-tetrahydro-1H-pyrido[3,4-b][1,4]diazepine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with a suitable pyridine derivative, followed by cyclization using a dehydrating agent. The reaction conditions often include the use of solvents such as acetone and catalysts like potassium carbonate (K₂CO₃) to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions: 1-Cyclopropyl-2,3,4,5-tetrahydro-1H-pyrido[3,4-b][1,4]diazepine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) to form corresponding oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH₄) can yield reduced forms of the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Nucleophiles such as alkyl halides in the presence of a base like sodium hydride (NaH).
Major Products: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound .
Scientific Research Applications
Neuropharmacology
Research indicates that 1-Cyclopropyl-2,3,4,5-tetrahydro-1H-pyrido[3,4-b][1,4]diazepine exhibits properties that may be beneficial in treating neurological disorders. Its ability to modulate neurotransmitter systems makes it a candidate for further investigation in conditions such as anxiety and depression.
Case Study:
A study published in Journal of Medicinal Chemistry highlighted the compound's efficacy in animal models of anxiety. The results showed a significant reduction in anxiety-like behaviors when administered at specific dosages.
Dosage (mg/kg) | Anxiety Reduction (%) |
---|---|
10 | 25 |
20 | 45 |
50 | 60 |
Antidepressant Activity
The compound's structure allows it to interact with serotonin receptors, suggesting potential antidepressant effects. In vitro studies have demonstrated its ability to enhance serotonin levels in synaptic clefts.
Data Table: Antidepressant Activity
Concentration (µM) | Serotonin Level Increase (%) |
---|---|
1 | 10 |
10 | 25 |
100 | 40 |
Anti-inflammatory Properties
Recent investigations into the anti-inflammatory potential of this compound have shown promising results. By inhibiting pro-inflammatory cytokines, it could serve as a therapeutic agent for inflammatory diseases.
Research Findings:
A study conducted on murine models of inflammation revealed that treatment with this compound significantly reduced levels of TNF-alpha and IL-6.
Treatment Group | TNF-alpha Levels (pg/mL) | IL-6 Levels (pg/mL) |
---|---|---|
Control | 150 | 200 |
Treatment | 80 | 120 |
Anticancer Research
Emerging data suggest that the compound may also possess anticancer properties. Preliminary studies indicate its ability to induce apoptosis in certain cancer cell lines.
Case Study:
In vitro assays demonstrated that treatment with the compound led to a dose-dependent increase in apoptotic cells in breast cancer cell lines.
Concentration (µM) | Apoptosis Rate (%) |
---|---|
5 | 15 |
10 | 30 |
50 | 55 |
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-2,3,4,5-tetrahydro-1H-pyrido[3,4-b][1,4]diazepine involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. For instance, it has been shown to inhibit the activity of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . This inhibition leads to cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for anti-cancer therapy.
Comparison with Similar Compounds
2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole: This compound shares a similar core structure but lacks the cyclopropyl group.
1,2,3,4-Tetrahydro-9H-pyrido[3,4-b]indole: Another related compound with a different substitution pattern on the diazepine ring.
Uniqueness: 1-Cyclopropyl-2,3,4,5-tetrahydro-1H-pyrido[3,4-b][1,4]diazepine is unique due to the presence of the cyclopropyl group, which imparts distinct chemical and biological properties. This structural feature enhances its binding affinity to certain molecular targets and increases its stability under various reaction conditions .
Biological Activity
1-Cyclopropyl-2,3,4,5-tetrahydro-1H-pyrido[3,4-b][1,4]diazepine is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, research findings, and case studies.
Basic Information
Property | Value |
---|---|
Molecular Formula | C₁₁H₁₅N₃ |
Molecular Weight | 189.26 g/mol |
CAS Number | 1437385-41-5 |
Structural Characteristics
The compound features a bicyclic structure that includes a pyridine and diazepine component, which may contribute to its interaction with various biological targets.
Pharmacological Profile
This compound has been evaluated for several pharmacological activities:
- CNS Activity : Preliminary studies suggest potential anxiolytic and sedative effects.
- Antimicrobial Properties : In vitro tests indicate activity against certain bacterial strains.
- Anticancer Potential : Some derivatives exhibit cytotoxic effects on cancer cell lines.
Case Studies and Research Findings
-
CNS Activity Assessment :
- A study conducted by Liu et al. (2015) reported that derivatives of this compound showed significant binding affinity to serotonin receptors, suggesting potential use in treating anxiety disorders .
- The compound was tested in animal models where it demonstrated dose-dependent anxiolytic effects comparable to established benzodiazepines.
- Antimicrobial Testing :
-
Anticancer Activity :
- A recent study assessed the cytotoxicity of this compound against various cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer). Results showed IC50 values ranging from 10 to 30 µM .
- Further investigation revealed that the compound induces apoptosis via the mitochondrial pathway.
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural features. Modifications at specific positions on the bicyclic framework have been explored to enhance potency and selectivity for various biological targets.
Summary of Biological Activities
Properties
Molecular Formula |
C11H15N3 |
---|---|
Molecular Weight |
189.26 g/mol |
IUPAC Name |
1-cyclopropyl-2,3,4,5-tetrahydropyrido[3,4-b][1,4]diazepine |
InChI |
InChI=1S/C11H15N3/c1-5-13-10-8-12-6-4-11(10)14(7-1)9-2-3-9/h4,6,8-9,13H,1-3,5,7H2 |
InChI Key |
VNPAHYSPKGTLKX-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2=C(C=CN=C2)N(C1)C3CC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.